

Application Notes and Protocols for Preparing quin-C7 Stock Solution

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Compound of Interest

Compound Name: *quin-C7*
Cat. No.: *B15606019*

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Introduction

quin-C7 is a synthetic, nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory responses.[1][2] As a selective antagonist, **quin-C7** is a valuable tool for studying the role of FPR2 in various physiological and pathological processes, including inflammation, immune responses, and neuroinflammation.[1][3] These application notes provide detailed protocols for the preparation of **quin-C7** stock solutions to ensure accurate and reproducible experimental results.

Physicochemical Properties and Solubility Data

Proper dissolution of **quin-C7** is critical for its biological activity. The following table summarizes its key physicochemical properties and solubility in common laboratory solvents.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₅ N ₃ O ₄	[4]
Molecular Weight	431.49 g/mol	[4]
Solubility in DMSO	Up to 100 mM	[4]
Solubility in Water	High-micromolar concentrations (5 μM - 1 mM)	[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution in aqueous buffers for most in vitro cell-based assays.

Materials:

- **quin-C7** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Pre-treatment of Vial:** Before opening, centrifuge the vial containing the lyophilized **quin-C7** powder at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the vial.[4]
- **Solvent Addition:** Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

- **Dissolution:** Gently tap the vial to aid in dissolving the powder. If necessary, vortex briefly (up to 3 seconds) to ensure complete dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, a stock solution can be prepared in double-distilled water (ddH₂O). Note that the solubility in water is lower than in DMSO.

Materials:

- **quin-C7** powder
- Sterile, double-distilled water (ddH₂O)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Pre-treatment of Vial:** Centrifuge the vial of lyophilized **quin-C7** at 10,000 x g for 5 minutes. [4]
- **Solvent Addition:** Add the appropriate volume of sterile ddH₂O to the vial.
- **Dissolution:** Gently tap and roll the vial to dissolve the compound.[4] The solubility in pure water is in the high-micromolar range (5 μM - 1 mM).[4]

- Aliquoting and Storage: Aliquot the solution into single-use tubes and store at -20°C.[4] It is recommended to use these aqueous solutions shortly after preparation.

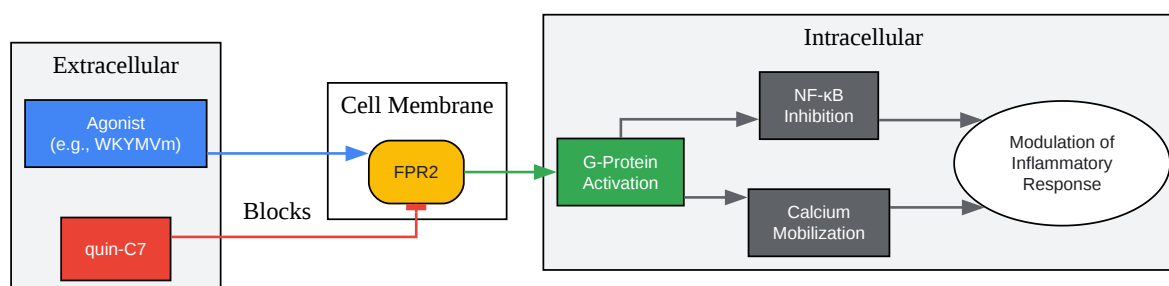
Typical Working Concentrations

The optimal working concentration of **quin-C7** will vary depending on the specific cell type and experimental assay. However, literature suggests that **quin-C7** effectively inhibits FPR2-mediated responses, such as calcium mobilization and chemotaxis, at concentrations in the micromolar range. For instance, a concentration of 100 μM has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Visualization of Signaling Pathway and Experimental Workflow

FPR2 Signaling Pathway and **quin-C7** Antagonism

The following diagram illustrates the canonical FPR2 signaling pathway upon activation by an agonist and the inhibitory action of **quin-C7**. Agonist binding to FPR2 typically initiates a cascade involving G-protein activation, leading to downstream effects such as calcium mobilization and inhibition of NF- κB . [4][5] **quin-C7**, as an antagonist, binds to FPR2 and blocks the binding of agonists, thereby preventing the initiation of these downstream signaling events. [1][3]

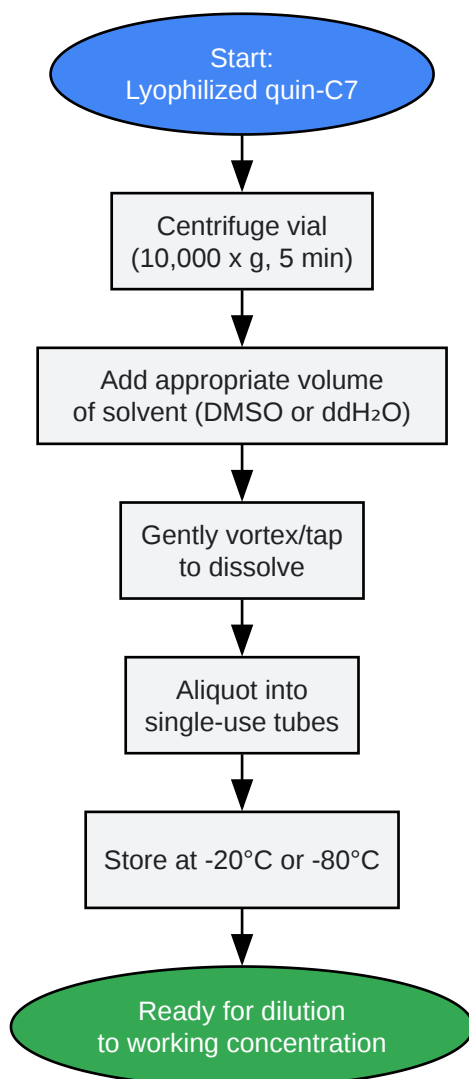


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Caption: FPR2 signaling and **quin-C7** antagonism.

Experimental Workflow for **quin-C7** Stock Solution Preparation

The following diagram outlines the key steps for preparing a **quin-C7** stock solution.



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